

Unveiling Lentztrehalose A: A Technical Guide to its Structure and Biological Significance

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Compound of Interest

Compound Name: *Lentztrehalose A*

Cat. No.: *B10855563*

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Abstract

Lentztrehalose A, a novel trehalose analog isolated from the actinomycete *Lentzea* sp. ML457-mF8, presents a compelling profile for therapeutic development.^{[1][2][3]} Its unique chemical architecture, characterized by a 4-O-(2,3-dihydroxy-3-methylbutyl) substituent on one of the glucose units of a trehalose backbone, confers remarkable stability against enzymatic degradation by trehalase.^{[2][3]} This attribute, coupled with its demonstrated bioactivities, including autophagy induction and antitumor effects, positions **Lentztrehalose A** as a promising lead compound for further investigation in neurodegenerative diseases, oncology, and beyond. This document provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental methodologies associated with **Lentztrehalose A**.

Chemical Structure of Lentztrehalose A

Lentztrehalose A is a disaccharide derivative of trehalose. Its systematic name is α -D-glucopyranosyl 4-O-[(2S)-2,3-dihydroxy-3-methylbutyl]- α -D-glucopyranoside. The core of the molecule is a trehalose unit, which consists of two α -glucose units linked by an α,α -1,1-glycosidic bond. The defining feature of **Lentztrehalose A** is the presence of a 2,3-dihydroxy-3-methylbutyl group attached to the C4 hydroxyl of one of the glucose residues via an ether linkage.

Key Structural Features:

- Core: α,α -1,1-linked diglucoside (Trehalose)
- Substituent: (2S)-2,3-dihydroxy-3-methylbutyl group at the C4 position
- Chemical Formula: $C_{17}H_{32}O_{13}$
- Molar Mass: 444.4 g/mol

The absolute configuration of the secondary alcohol in the side chain has been determined as S.

Chemical Identifiers:

Identifier	Value
SMILES	<chem>CC(C)(O)C(O)COCC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O</chem>
InChI	InChI=1S/C17H32O13/c1-17(2,26)8(20)5-27-14-7(4-19)29-16(13(25)11(14)23)30-15-12(24)10(22)9(21)6(3-18)28-15/h6-16,18-26H,3-5H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,13-,14-,15-,16-/m1/s1

Biological Activity and Quantitative Data

Lentztrehalose A exhibits a range of biological activities, with its stability to trehalase being a key feature that enhances its bioavailability compared to trehalose.

Biological Activity	Assay System	Quantitative Data
Trehalase Inhibition	Mycobacterium smegmatis trehalase	IC ₅₀ = 0.67 mM
Porcine kidney trehalase	IC ₅₀ > 20 mM	
Autophagy Induction	MeWo melanoma cells	Effective at 100 mM
OVK18 ovarian cancer cells	Effective at 100 mM	
Antitumor Activity	Sarcoma 180 murine sarcoma model	50 mg/kg per day

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature concerning **Lentztrehalose A**.

Trehalase Inhibition Assay

This assay is designed to determine the concentration of **Lentztrehalose A** required to inhibit the enzymatic activity of trehalase by 50% (IC₅₀).

Methodology:

- **Enzyme and Substrate Preparation:** A solution of purified trehalase (e.g., from porcine kidney or *M. smegmatis*) is prepared in a suitable buffer (e.g., phosphate or acetate buffer at an optimal pH for the enzyme). A stock solution of the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), is also prepared.
- **Assay Reaction:** The reaction mixture, containing the enzyme, varying concentrations of **Lentztrehalose A** (the inhibitor), and buffer, is pre-incubated for a specified time at a controlled temperature (e.g., 37°C).
- **Initiation of Reaction:** The enzymatic reaction is initiated by the addition of the pNPG substrate.

- **Reaction Termination and Measurement:** After a defined incubation period, the reaction is stopped by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a spectrophotometer.
- **Data Analysis:** The percentage of inhibition is calculated for each concentration of **Lentztrehalose A**. The IC_{50} value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Autophagy Assay

This assay is used to assess the ability of **Lentztrehalose A** to induce autophagy in cultured cells.

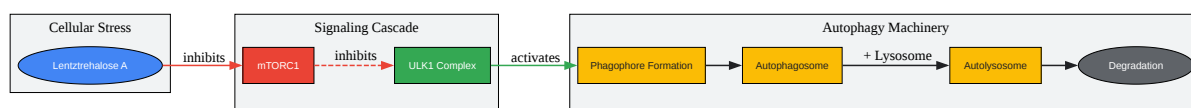
Methodology:

- **Cell Culture:** Human cancer cell lines (e.g., MeWo melanoma, OVK18 ovarian cancer) are cultured in appropriate media and conditions.
- **Treatment:** Cells are treated with **Lentztrehalose A** at various concentrations (e.g., 100 mM) for a specified duration. A known autophagy inducer (e.g., rapamycin) is used as a positive control, and untreated cells serve as a negative control.
- **Detection of Autophagy:** Autophagy induction can be monitored by several methods:
 - **Western Blotting:** Analyzing the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
 - **Fluorescence Microscopy:** Using cells stably expressing GFP-LC3, where the formation of GFP-LC3 puncta (autophagosomes) is visualized and quantified.
 - **Electron Microscopy:** Direct visualization of autophagosomes and autolysosomes within the treated cells.
- **Data Analysis:** The level of autophagy is quantified by measuring the LC3-II/LC3-I ratio, the number of GFP-LC3 puncta per cell, or the number of autophagic vesicles per cell section.

Signaling Pathway and Experimental Workflow Diagrams

Conceptual Autophagy Induction Pathway

The following diagram illustrates a simplified, conceptual pathway for the induction of autophagy, a process influenced by **Lentztrehalose A**.

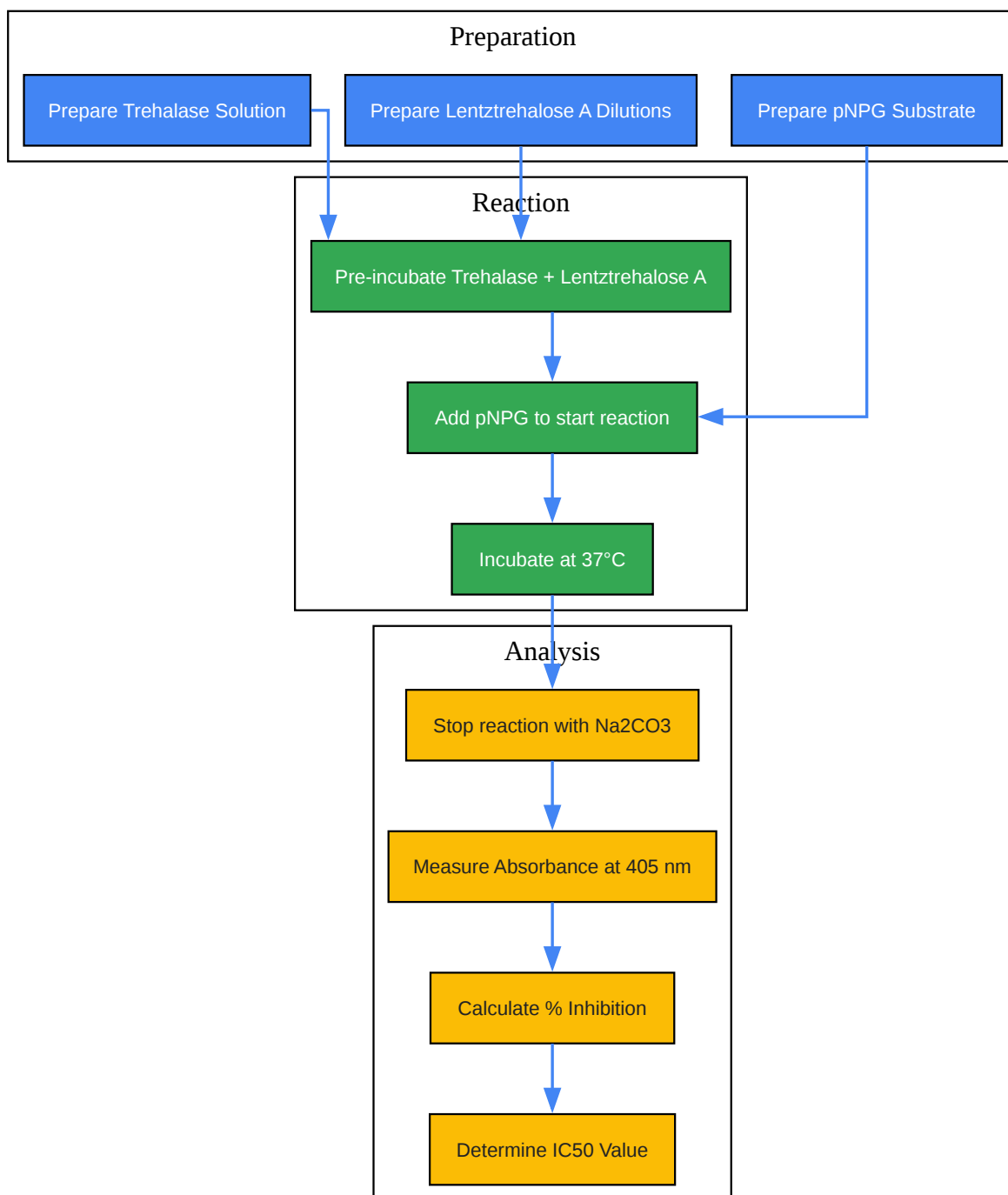


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Caption: Conceptual pathway of autophagy induction by **Lentztrehalose A**.

Experimental Workflow for Trehalase Inhibition Assay

This diagram outlines the key steps in determining the IC_{50} of **Lentztrehalose A** against trehalase.



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Caption: Workflow for determining trehalase inhibition by **Lentztrehalose A**.

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References

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- 2. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and biological properties of lentztrehalose: a novel trehalose analog PMID: 24448628 | MCE [medchemexpress.cn]
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